Cas no 890098-18-7 (3-Chloro-4'-iodobenzophenone)

3-Chloro-4'-iodobenzophenone is a halogenated benzophenone derivative characterized by its distinct molecular structure, incorporating both chlorine and iodine substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of halogen atoms enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its crystalline form and well-defined purity make it suitable for precise applications in research and industrial processes. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Its utility in constructing complex molecular architectures underscores its importance in advanced chemical synthesis.
3-Chloro-4'-iodobenzophenone structure
3-Chloro-4'-iodobenzophenone structure
Product Name:3-Chloro-4'-iodobenzophenone
CAS No:890098-18-7
MF:C13H8ClIO
MW:342.559494972229
CID:993523
PubChem ID:24722812
Update Time:2025-11-06

3-Chloro-4'-iodobenzophenone Chemical and Physical Properties

Names and Identifiers

    • (3-chlorophenyl)-(4-iodophenyl)methanone
    • 3-CHLORO-4'-IODOBENZOPHENONE
    • 890098-18-7
    • (3-Chlorophenyl)(4-iodophenyl)methanone
    • Z385416584
    • DTXSID70641505
    • MFCD02260372
    • AKOS009338508
    • SCHEMBL3025938
    • EN300-6473381
    • 3-Chloro-4'-iodobenzophenone
    • MDL: MFCD02260372
    • Inchi: 1S/C13H8ClIO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
    • InChI Key: NSCIJVCHILXIHI-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1)C(C1C=CC=C(C=1)Cl)=O

Computed Properties

  • Exact Mass: 341.93100
  • Monoisotopic Mass: 341.93084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.699
  • Boiling Point: 407.4°C at 760 mmHg
  • Flash Point: 200.2°C
  • Refractive Index: 1.653
  • PSA: 17.07000
  • LogP: 4.17560

3-Chloro-4'-iodobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-Chloro-4'-iodobenzophenone Pricemore >>

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Additional information on 3-Chloro-4'-iodobenzophenone

3-Chloro-4'-iodobenzophenone (CAS No. 890098-18-7): An Overview of Its Synthesis, Applications, and Recent Research Advances

3-Chloro-4'-iodobenzophenone (CAS No. 890098-18-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique chloro and iodo substituents on a benzophenone backbone, offers a wide range of applications due to its reactivity and functional group diversity.

The synthesis of 3-Chloro-4'-iodobenzophenone typically involves a multi-step process that begins with the formation of a benzophenone derivative. One common approach is the Suzuki coupling reaction, which is widely used in the synthesis of biaryl compounds. In this method, a brominated or iodinated benzophenone is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The resulting product can then be further modified to introduce the desired chloro and iodo substituents.

The versatility of 3-Chloro-4'-iodobenzophenone lies in its ability to serve as a key intermediate in the synthesis of various pharmaceuticals and materials. For instance, the compound can be used as a building block for the preparation of small molecules with potential therapeutic applications. Recent studies have explored its use in the development of anticancer agents, where the chloro and iodo substituents play crucial roles in modulating the biological activity and selectivity of the final compounds.

In addition to its pharmaceutical applications, 3-Chloro-4'-iodobenzophenone has also found use in materials science. The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have reported that the presence of halogen substituents can significantly influence the electronic structure and charge transport properties of these materials, leading to improved device performance.

The recent advancements in synthetic methodologies have further expanded the utility of 3-Chloro-4'-iodobenzophenone. For example, transition-metal-catalyzed cross-coupling reactions have been optimized to achieve high yields and selectivities, making it easier to synthesize complex molecules from this intermediate. These developments have not only streamlined the production process but also opened up new avenues for exploring novel compounds with unique properties.

In the realm of medicinal chemistry, 3-Chloro-4'-iodobenzophenone-derived compounds have shown promise in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Studies have demonstrated that certain derivatives exhibit neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. The ability to fine-tune the chemical structure through functional group modifications allows researchers to optimize these compounds for improved efficacy and reduced side effects.

The environmental impact of chemical synthesis is an important consideration in modern research. Efforts are being made to develop greener synthetic routes for producing 3-Chloro-4'-iodobenzophenone. These approaches aim to minimize waste generation, reduce energy consumption, and use environmentally benign reagents and solvents. Sustainable chemistry practices not only align with global environmental goals but also contribute to cost-effective production processes.

In conclusion, 3-Chloro-4'-iodobenzophenone (CAS No. 890098-18-7) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure provides a platform for developing novel molecules with potential therapeutic benefits and advanced material properties. Ongoing research continues to uncover new possibilities for this versatile intermediate, making it an essential component in modern chemical research.

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